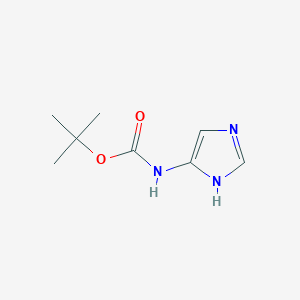

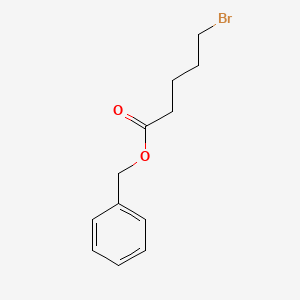

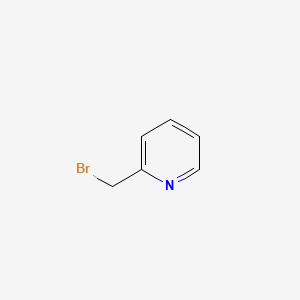

![molecular formula C14H9FN2O B1332425 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 425658-37-3](/img/structure/B1332425.png)

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Overview

Description

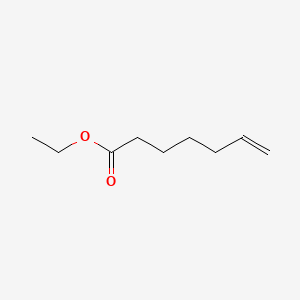

“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C14H9FN2O . It has a molecular weight of 240.24 g/mol . The compound is a derivative of imidazo[1,2-a]pyridine, which is a class of fused nitrogen-bridged heterocyclic compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . A variety of methods have been developed for the synthesis of this class of compounds, including metal-free direct synthesis , condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be represented by the SMILES string FC1=CC=C(C=C1)C2=CN(C=CC=C3)C3=N2 . The InChI code for this compound is 1S/C14H9FN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H .

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been extensively studied. These reactions are often catalyzed by various substances and can involve a variety of reactants . The specific reactions that “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” undergoes would depend on the conditions and reactants present.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” include its molecular weight (240.24 g/mol) and its molecular formula (C14H9FN2O) . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Organic Synthesis and Drug Design

The compound 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde serves as a valuable heterocyclic scaffold in organic synthesis. Its structure is conducive to various chemical reactions that can lead to the creation of diverse pharmaceutical agents . The presence of the imidazo[1,2-a]pyridine moiety is particularly significant in medicinal chemistry due to its resemblance to nucleotides, allowing it to interact with biological macromolecules effectively.

Development of Anticancer Agents

Research has indicated the potential of imidazo[1,2-a]pyridine derivatives in the development of anticancer drugs . The fluorophenyl group in the compound could be exploited to design molecules that target specific cancer cells, enhancing the efficacy of the treatment while minimizing side effects.

Optoelectronic Devices

The electronic properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde make it a candidate for use in optoelectronic devices. Its ability to conduct electricity while also being able to emit or modulate light is valuable for applications such as light-emitting diodes (LEDs) and photovoltaic cells .

Chemical Sensors

This compound’s structure allows for the development of chemical sensors. The imidazo[1,2-a]pyridine core can be functionalized to react with specific analytes, causing a detectable change in the sensor’s properties, which is useful for environmental monitoring and diagnostics .

Luminescent Materials

The luminescent properties of imidazo[1,2-a]pyridine derivatives are leveraged in creating materials for imaging and microscopy. These compounds can be used as emitters in confocal microscopy, aiding in the visualization of biological processes at the cellular level .

Antimicrobial and Antiparasitic Research

Imidazo[1,2-a]pyridine compounds have shown inhibitory effects against various microbial and parasitic species. Studies have demonstrated the potential of these derivatives in treating diseases caused by parasites such as Babesia, which are significant in veterinary medicine and could have implications for human health as well .

Tuberculosis Treatment

Recent developments have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues in treating tuberculosis. These compounds, including derivatives of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde , have been shown to significantly reduce bacterial load in infected mice, offering a promising avenue for new TB therapies .

Future Directions

The future directions for research on “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” and related compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name |

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQZNGMFGRJLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351880 | |

| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809117 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

CAS RN |

425658-37-3 | |

| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)